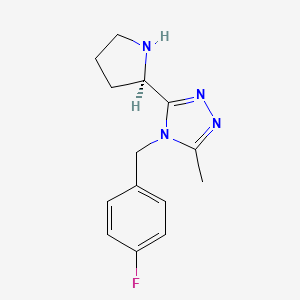

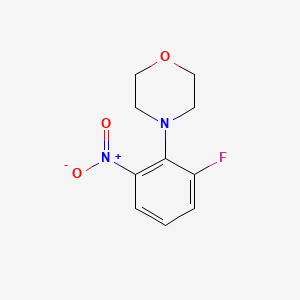

4-(2-Fluoro-6-nitrophenyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(2-Fluoro-6-nitrophenyl)morpholine” is a reactant in the synthesis of 5-substituted oxazolidinone derivatives with high antimicrobial activity . It is a key intermediate in the continuous production of Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .

Synthesis Analysis

The synthesis of “4-(2-Fluoro-6-nitrophenyl)morpholine” involves a solution of 2-bromo-1-fluoro-4-nitrobenzene treated with potassium carbonate followed by morpholine. The reaction mixture is stirred at 20° C for 3 hours, then diluted with sodium bicarbonate and extracted with ethyl acetate.Molecular Structure Analysis

The molecular formula of “4-(2-Fluoro-6-nitrophenyl)morpholine” is C10H11O3N2F1 . Its molecular weight is 226.20 .Chemical Reactions Analysis

“4-(2-Fluoro-6-nitrophenyl)morpholine” is a key intermediate to synthesize Linezolid . It is synthesized by eight consecutive reactions, taking about 60 hours .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 226.20 .Wissenschaftliche Forschungsanwendungen

Linezolid Synthesis:

o-FNM serves as a key intermediate in the synthesis of Linezolid , an effective antibiotic used against various Gram-positive pathogens. Linezolid is particularly valuable in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

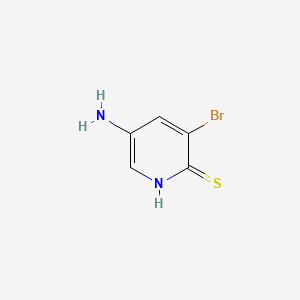

Oxadiazole Derivatives:

By reducing the nitro group of o-FNM and sequentially treating the resulting amine with ethyl bromoacetate, hydrazine hydrate, and carbon disulfide, researchers have obtained 1,3,4-oxadiazole-2-thiole . This derivative exhibits interesting properties and may find applications in materials science or drug development .

Photocatalysis and Photothermal Conversion:

Exploring o-FNM’s photochemical properties could lead to applications in photocatalysis and photothermal conversion. Researchers have observed intriguing phenomena related to light absorption and energy transfer in similar compounds. Investigating o-FNM’s behavior under different light conditions may yield novel insights .

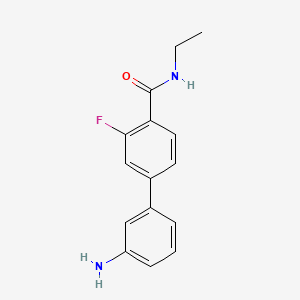

Organic Synthesis and Medicinal Chemistry:

o-FNM’s unique structure makes it an attractive building block for designing new organic molecules. Medicinal chemists can explore its reactivity in various reactions, potentially leading to novel drug candidates or bioactive compounds .

Materials Science:

Considering its aromatic nature and functional groups, o-FNM could be incorporated into polymer matrices or nanocomposites. Researchers might explore its use as a dopant, sensitizer, or modifier in materials with tailored properties .

Biological Studies:

Investigating o-FNM’s interactions with biological systems, such as enzymes or receptors, could provide insights into its pharmacological effects. Additionally, its potential toxicity or metabolic pathways could be explored .

Wirkmechanismus

Biochemical Pathways

4-(2-Fluoro-6-nitrophenyl)morpholine is known to be a reactant in the synthesis of 5-substituted oxazolidinone derivatives . These derivatives have high antimicrobial activity, indicating that this compound may play a role in the biochemical pathways related to antimicrobial action.

Result of Action

It’s known that this compound is a key intermediate in the synthesis of linezolid , a highly effective pharmaceutical used against a wide class of Gram-positive pathogens. This suggests that the compound may have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Fluoro-6-nitrophenyl)morpholine. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. For instance, it’s recommended that this compound be stored in a dry environment at 2-8°C to maintain its stability.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2-fluoro-6-nitrophenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(13(14)15)10(8)12-4-6-16-7-5-12/h1-3H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPOFXBMBJKJJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)

![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)

![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)

![(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B581700.png)

amine hydrochloride](/img/structure/B581706.png)